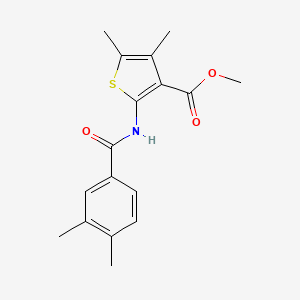

Methyl 2-(3,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, "Methyl 2-(3,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate," is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The compound contains additional functional groups, such as the methyl ester and the benzamido group, which may influence its reactivity and physical properties.

Synthesis Analysis

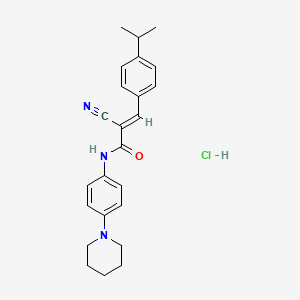

The synthesis of thiophene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been reported through reactions involving copper(II) nitrate in acetic anhydride, leading to nitro-substituted thiophenes , or through Knoevenagel condensation reactions for the synthesis of cyanoacetamido-substituted thiophenes . These methods highlight the versatility of thiophene chemistry and the potential for generating a wide array of substituted derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a five-membered ring containing sulfur. The substitution pattern on the thiophene ring can significantly affect the compound's electronic properties and crystal structure. For example, the crystal structure of a related compound, methyl 2-amino-tetrahydrobenzothiophene-3-carboxylate, was found to be stabilized by intra- and intermolecular hydrogen bonds . Such structural insights are crucial for understanding the behavior of these molecules in different environments.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including electrophilic substitutions, reductions, and coupling reactions. The electrochemical reduction of methyl benzothiophene carboxylates has been studied, revealing insights into the mechanisms of electron transfer and the formation of radical intermediates . Additionally, the reactivity of thiophene ethers towards halogenation and alcohol addition has been explored, demonstrating the potential for further functionalization of the thiophene core .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. Substituents on the thiophene ring can alter properties such as solubility, melting point, and reactivity. For instance, the introduction of electron-withdrawing or electron-donating groups can change the compound's electronic properties, which may be reflected in its spectroscopic characteristics and reactivity towards other chemical species . The presence of ester or amide functionalities can also impact the compound's hydrogen bonding capacity, affecting its solubility and boiling point.

科学的研究の応用

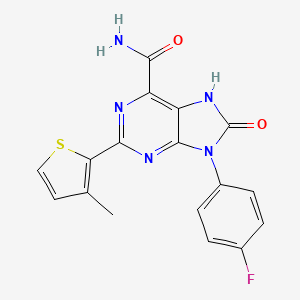

Biologically Active Thiophene Derivatives

Research on thiophene derivatives has shown significant antibacterial and antifungal activities. Compounds structurally related to "Methyl 2-(3,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate" have demonstrated their potential in antimicrobial applications. For instance, studies have reported on thiophene-3-carboxamide derivatives exhibiting notable antibacterial and antifungal properties without significant intermolecular interactions, suggesting their stability and effectiveness in biological settings (Vasu et al., 2003).

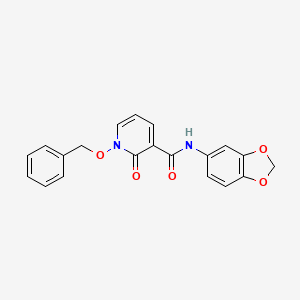

Synthesis of Novel Derivatives for Drug Development

The compound has also been implicated in the synthesis of new 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives, useful as drug precursors or perspective ligands. This application underscores the compound's versatility in the development of new pharmacologically active molecules (V. Dotsenko et al., 2019).

Antimicrobial Activity and Molecular Modeling

Further research on similar compounds has explored their synthesis, antimicrobial activity, and interactions within biological systems through docking studies. These studies provide insights into the molecular mechanisms driving their biological activity, offering a basis for the development of targeted antimicrobial therapies (M. Ghorab et al., 2017).

特性

IUPAC Name |

methyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-9-6-7-13(8-10(9)2)15(19)18-16-14(17(20)21-5)11(3)12(4)22-16/h6-8H,1-5H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZDUTLFLZHYOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine](/img/structure/B3011265.png)

![N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3011271.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3011276.png)

![5-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B3011279.png)